molecular formula C7H12N4 B2802028 (3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-YL)methanamine CAS No. 1342474-48-9

(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-YL)methanamine

Cat. No.: B2802028
CAS No.: 1342474-48-9
M. Wt: 152.201
InChI Key: FNMXKIOFMCGDMH-UHFFFAOYSA-N
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Description

(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-YL)methanamine is a chemical compound with the molecular formula C6H10N4 It is a derivative of triazole, a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-YL)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with methyl isocyanate, followed by cyclization with hydrazine to form the triazole ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-YL)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding triazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives .

Scientific Research Applications

(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-YL)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-YL)methanamine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • (5-Cyclopropyl-1H-1,2,4-triazol-3-yl)methanamine
  • 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine
  • 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine
  • 1-(1-Cyclopropyl-1H-imidazol-5-yl)methanamine dihydrochloride

Uniqueness

(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-YL)methanamine is unique due to its specific substitution pattern on the triazole ring, which can influence its chemical reactivity and biological activity. The presence of the cyclopropyl and methyl groups can enhance its stability and interaction with molecular targets compared to other similar compounds .

Properties

IUPAC Name

(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c1-11-6(4-8)9-7(10-11)5-2-3-5/h5H,2-4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMXKIOFMCGDMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C2CC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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